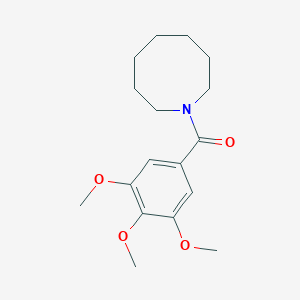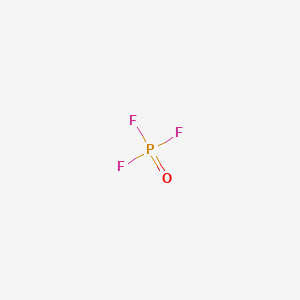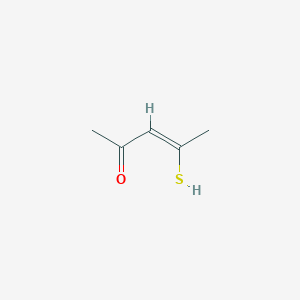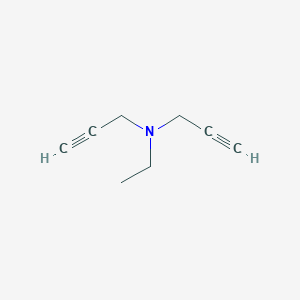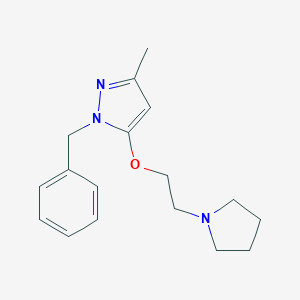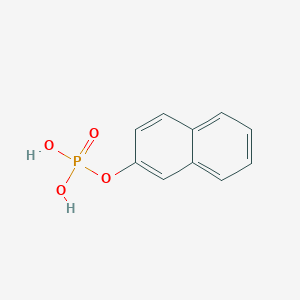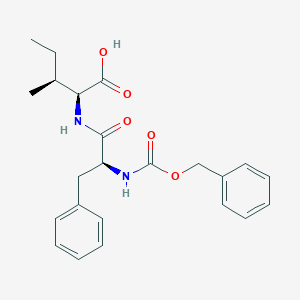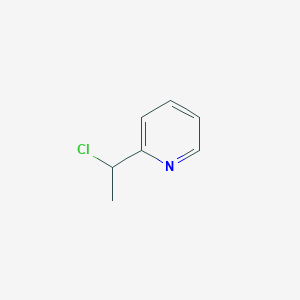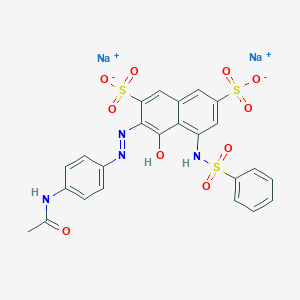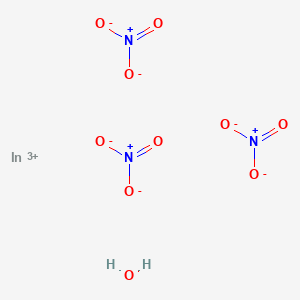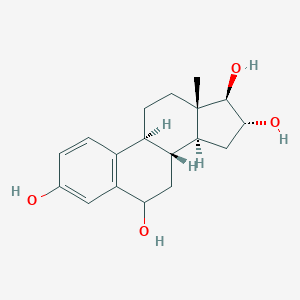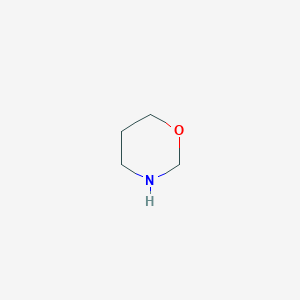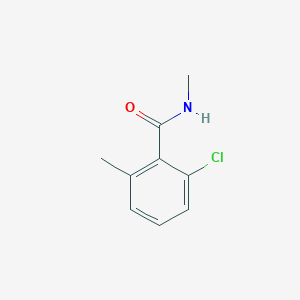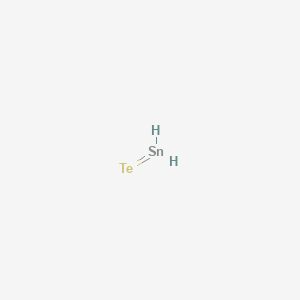
Tellanylidenestannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellanylidenestannane (TLN) is a novel organometallic compound that has recently been studied for its potential applications in laboratory experiments. TLN has been found to have a variety of biochemical and physiological effects, which have been explored in several scientific studies.
Applications De Recherche Scientifique
Biomedical Applications
Tellurium-based nanomaterials, which include Tellanylidenestannane, have shown significant potential in the biomedical field . They have been used in phototherapy and reactive oxygen species (ROS)-related applications . Their unique properties make them suitable for a variety of therapeutic and diagnostic applications.
Semiconductor Applications
Tellurium nanostructures, including Tellanylidenestannane, have aroused wide interest in the semiconductor industry . Their inherent structural anisotropy makes them ideal for use in the fabrication of various modern devices .
Thermoelectric Applications
The unique properties of Tellurium-based materials make them suitable for thermoelectric applications . They can be used to convert waste heat into useful electrical energy, contributing to energy efficiency and sustainability.
Piezoelectric Applications
Tellurium-based materials, including Tellanylidenestannane, have also found applications in the field of piezoelectricity . Piezoelectric materials generate an electric charge in response to mechanical stress, and are used in a variety of sensors and actuators.
Nanomaterial Synthesis
Tellurium nanostructures can serve as templates for the synthesis of a wide range of other nanomaterials . This allows for the creation of a large family of nanowires and nanotubes with diverse properties and potential applications .
Other Device Applications
Tellurium nanostructures have numerous potential applications in the fabrication of many modern devices . These include batteries, photodetectors, ion detection and removal devices, element doping, piezoelectric energy harvesting devices, gas sensing devices, and thermoelectric devices .
Propriétés
IUPAC Name |
tellanylidenestannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn.Te.2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRKPRQEQXTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SnH2]=[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SnTe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellanylidenestannane | |
CAS RN |
12040-02-7 |
Source


|
| Record name | Tin telluride (SnTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
